

Thermochemical Properties of (E)-2-Hexenoic Acid: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	2-Hexenoic acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of (E)-2-Hexenoic acid. Due to a lack of extensive experimental data for this specific compound, this report combines calculated values, comparisons with the structurally similar saturated analogue, hexanoic acid, and detailed descriptions of the established experimental methodologies used to determine such properties. This information is crucial for understanding the molecule's stability, reactivity, and behavior in various chemical and biological systems, which is of significant interest in fields such as drug development, materials science, and biochemistry.

Core Thermochemical Data

The thermochemical properties of a compound are fundamental to predicting its behavior in chemical reactions and phase transitions. The key parameters include the standard enthalpy of formation, standard molar entropy, and heat capacity.

Quantitative Data Summary

The following tables summarize the available calculated thermochemical data for (E)-2-Hexenoic acid and experimental data for its saturated counterpart, hexanoic acid, for comparative purposes. All data is for the substance in its standard state at 298.15 K and 1 bar.

Table 1: Thermochemical Properties of (E)-2-Hexenoic Acid (Calculated)



Property	Symbol	Value	Unit	Source
Standard Gibbs Free Energy of Formation (gas)	ΔfG°	-185.88	kJ/mol	Joback Calculated Property[1]
Standard Enthalpy of Formation (gas)	ΔfH°gas	-314.76	kJ/mol	Joback Calculated Property[1]
Enthalpy of Fusion	ΔfusH°	17.19	kJ/mol	Joback Calculated Property[1]
Enthalpy of Vaporization	ΔvapH°	52.33	kJ/mol	Joback Calculated Property[1]

Table 2: Thermochemical Properties of Hexanoic Acid (Experimental)

Property	Symbol	Value	Unit	Source
Standard Liquid Enthalpy of Combustion	ΔcH°liquid	-3494.29 ± 0.66	kJ/mol	Cheméo[2]
Liquid Phase Enthalpy of Formation	ΔfH°liquid	-581.8 ± 1.1	kJ/mol	Cheméo[2]
Ideal Gas Heat Capacity	Cp,gas	Not Available	J/mol·K	
Liquid Phase Heat Capacity	Cp,liquid	225.1	J/mol·K	Cheméo[2]
Enthalpy of Fusion	ΔfusH°	17.19	kJ/mol	Cheméo[2]
Enthalpy of Vaporization	ΔvapH°	66.30	kJ/mol	Cheméo[2]

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Experimental Protocols for Thermochemical Analysis

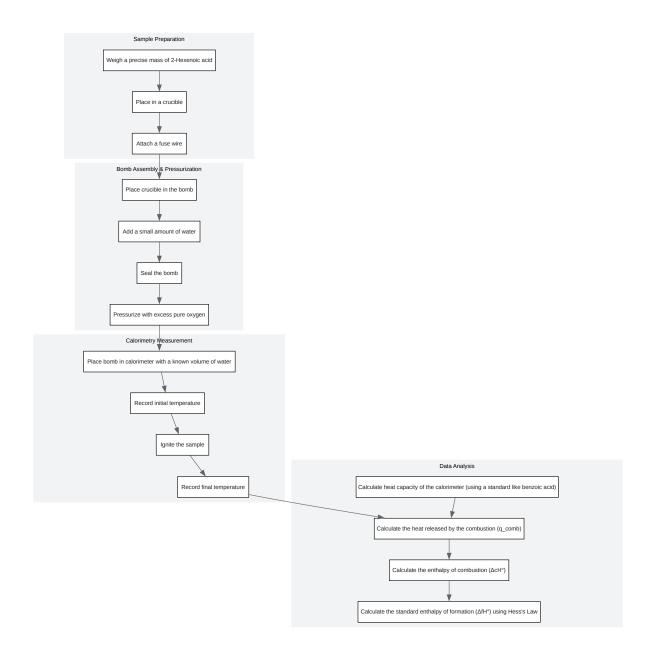
The determination of thermochemical properties relies on precise calorimetric techniques. The following sections detail the standard experimental methodologies for determining the enthalpy of formation, heat capacity, and phase transition enthalpies.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Experimental Workflow:





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Figure 1: Workflow for determining the enthalpy of formation using bomb calorimetry.

Detailed Methodology:



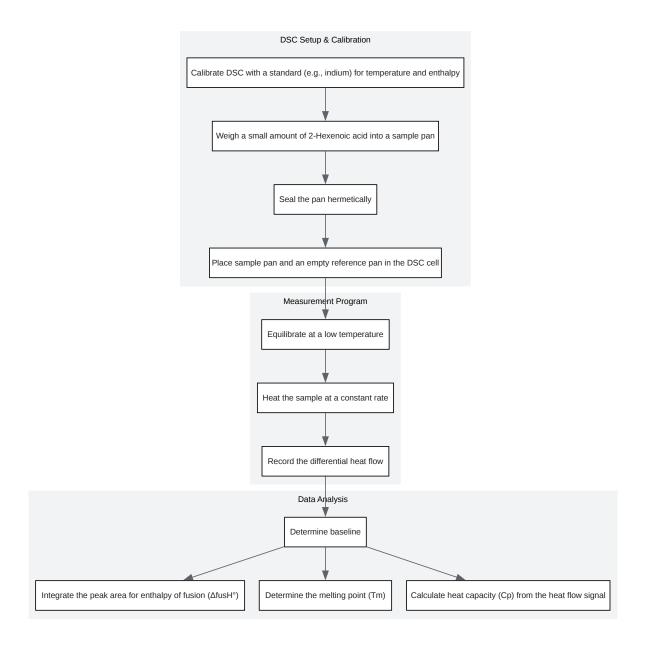
- Sample Preparation: A precise mass of liquid (E)-**2-Hexenoic acid** is weighed into a crucible. A fuse wire of known length and mass is attached to the electrodes of the bomb, with the wire in contact with the sample.
- Bomb Assembly and Pressurization: The crucible is placed inside a high-pressure stainless steel vessel, known as the "bomb." A small, known amount of water is added to the bomb to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state. The bomb is then sealed and purged with oxygen before being filled with pure oxygen to a pressure of approximately 30 atm.
- Calorimetry Measurement: The sealed bomb is submerged in a known volume of water in an
 insulated container (the calorimeter). The system is allowed to reach thermal equilibrium,
 and the initial temperature is recorded. The sample is then ignited by passing an electric
 current through the fuse wire. The temperature of the water is recorded at regular intervals
 until a maximum temperature is reached and the system begins to cool.
- Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The total heat released during the combustion of 2-Hexenoic acid is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat released by the combustion of the fuse wire and the formation of any side products like nitric acid. From the corrected heat of combustion, the standard enthalpy of combustion (ΔcH°) is determined. Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Heat Capacity and Phase Transition Enthalpies via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpy changes associated with phase transitions, such as melting (fusion) and boiling (vaporization).

Experimental Workflow:





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Figure 2: Workflow for determining heat capacity and enthalpy of fusion using DSC.

Detailed Methodology:



- DSC Setup and Calibration: The DSC instrument is calibrated for temperature and enthalpy
 using a certified reference material with a well-known melting point and enthalpy of fusion,
 such as indium. A small, precisely weighed sample of (E)-2-Hexenoic acid is placed in an
 aluminum pan, which is then hermetically sealed. An empty, sealed aluminum pan is used as
 a reference. Both pans are placed in the DSC cell.
- Measurement Program: The sample and reference are subjected to a controlled temperature program. Typically, this involves cooling the sample to a temperature below its expected melting point, followed by heating at a constant rate (e.g., 10 °C/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- Data Analysis: The resulting DSC thermogram plots the differential heat flow against temperature. An endothermic peak is observed during melting. The onset temperature of this peak is taken as the melting point (Tm). The area under the peak is integrated to determine the enthalpy of fusion (ΔfusH°). The heat capacity (Cp) of the sample can be determined from the heat flow signal in a region of the thermogram where no phase transitions are occurring. This is typically done by comparing the heat flow of the sample to that of a known standard, such as sapphire, under the same conditions.

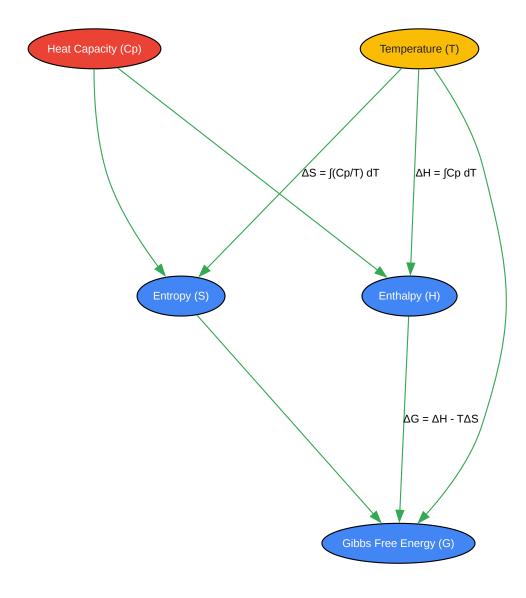
Signaling Pathways and Logical Relationships

While (E)-**2-Hexenoic acid** is a relatively simple molecule, it can participate in various metabolic and chemical pathways. The fundamental thermochemical properties are essential for understanding the energetics of these transformations.

Relationship between Thermochemical Properties

The key thermochemical properties are interconnected through fundamental thermodynamic equations.





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Figure 3: Interrelationship of key thermochemical properties.

This diagram illustrates how the Gibbs free energy (G), a measure of the spontaneity of a process, is a function of enthalpy (H), entropy (S), and temperature (T). Enthalpy and entropy themselves are dependent on the heat capacity (Cp) and temperature.



Conclusion

This technical guide has summarized the available calculated thermochemical data for (E)-2-Hexenoic acid and provided a framework for its experimental determination. While experimental data for this specific unsaturated carboxylic acid is sparse in the literature, the methodologies of bomb calorimetry and differential scanning calorimetry are well-established for obtaining high-quality thermochemical data for organic compounds. The provided workflows and diagrams offer a clear guide for researchers and scientists in drug development and other fields to either conduct their own experimental investigations or to understand the basis of the calculated values. Further experimental work is necessary to validate the calculated data and provide a more complete thermochemical profile of (E)-2-Hexenoic acid.

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